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A Note on Data Integrity: Comprehensive experimental spectral data for Methyl 5-bromo-2-
methoxybenzoate (CAS 7120-41-4) is not readily available in publicly accessible scientific

databases. To uphold the principles of scientific integrity, this guide utilizes high-quality

predicted Nuclear Magnetic Resonance (NMR) data, which is clearly identified as such. The

Infrared (IR) and Mass Spectrometry (MS) sections are interpreted based on fundamental

principles and validated through comparative analysis with experimental data from its close

structural isomer, Methyl 2-bromo-5-methoxybenzoate. This approach provides a robust and

scientifically grounded analytical framework for researchers.

Introduction: The Analytical Imperative
Methyl 5-bromo-2-methoxybenzoate is a substituted aromatic ester, a class of compounds

frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-

value organic materials. Its precise molecular structure, featuring a specific arrangement of

bromo, methoxy, and methyl ester substituents on a benzene ring, imparts unique chemical

properties that are critical for its intended downstream applications.

Characterizing this molecule with unambiguous certainty is paramount. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) provide the necessary toolkit. Each method offers a unique and

complementary perspective on the molecule's architecture: NMR elucidates the precise
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connectivity and chemical environment of hydrogen and carbon atoms, IR identifies the

functional groups present, and MS determines the molecular weight and reveals structural

information through fragmentation analysis.

This guide provides an in-depth analysis of the expected spectral data for Methyl 5-bromo-2-
methoxybenzoate, serving as a foundational reference for researchers in synthetic chemistry,

quality control, and drug development.

Molecular Structure and Spectroscopic Assignment
Framework
To ensure clarity in the assignment of spectral signals, the following standardized numbering

scheme for Methyl 5-bromo-2-methoxybenzoate will be used throughout this guide.

Caption: Molecular structure of Methyl 5-bromo-2-methoxybenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The analysis of both ¹H (proton) and ¹³C (carbon) spectra provides a complete

picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show five distinct signals: three for the aromatic protons

and two singlets for the methoxy and methyl ester protons. The substitution pattern dictates a

specific set of coupling interactions between the aromatic protons.

H6: This proton is ortho to the electron-donating methoxy group and meta to the electron-

withdrawing ester and bromo groups. It is expected to be a doublet, coupled only to H4 (a

small meta coupling).

H4: This proton is situated between two protons (H3 and H6, meta to each other). However,

given the substitution pattern, it's ortho to the bromine and meta to the methoxy group. It will

appear as a doublet of doublets, coupled to H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta

coupling, J ≈ 2-3 Hz).
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H3: This proton is ortho to the methoxy group and ortho to H4. It will appear as a doublet due

to coupling with H4 (J ≈ 8-9 Hz).

C8-H₃ (Methoxy): The three protons of the methoxy group are equivalent and not coupled to

other protons, appearing as a sharp singlet.

C9-H₃ (Ester Methyl): The three protons of the methyl ester are also equivalent and

uncoupled, appearing as another sharp singlet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H6 7.85 d ~2.7 1H

H4 7.55 dd ~8.9, ~2.7 1H

H3 6.95 d ~8.9 1H

C8-H₃ (-OCH₃) 3.90 s - 3H

C9-H₃ (-

COOCH₃)
3.88 s - 3H

(Data predicted using advanced machine learning algorithms; for reference see[1])

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique

carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the

attached substituent (electronegativity and resonance effects).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Carbon Type

C7 (C=O) 165.5
Quaternary (Ester
Carbonyl)

C2 (C-OCH₃) 158.0 Quaternary (Aromatic)

C6 (C-H) 135.0 Tertiary (Aromatic)

C4 (C-H) 134.5 Tertiary (Aromatic)

C1 (C-COOR) 122.0 Quaternary (Aromatic)

C5 (C-Br) 115.0 Quaternary (Aromatic)

C3 (C-H) 114.0 Tertiary (Aromatic)

C8 (-OCH₃) 56.5 Primary (Methoxy)

C9 (-COOCH₃) 52.5 Primary (Ester Methyl)

(Data predicted using established chemical shift databases and algorithms; for reference

see[2])

The downfield shift of C7 is characteristic of an ester carbonyl carbon. C2, bonded to the

electronegative oxygen of the methoxy group, is also significantly deshielded. The carbon

bearing the bromine (C5) is found at a characteristic upfield position for halogenated carbons.

The methoxy (C8) and ester methyl (C9) carbons appear in the typical upfield region for sp³

hybridized carbons attached to oxygen.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by detecting the

vibrations of chemical bonds. For Methyl 5-bromo-2-methoxybenzoate, the key absorptions

will correspond to the ester, the ether (methoxy), and the substituted aromatic ring. The

following data is based on the experimentally determined spectrum of the isomer Methyl 2-

bromo-5-methoxybenzoate, which contains the same functional groups and is expected to

have very similar characteristic peak positions.[4]
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Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~ 3000-3100 Medium-Weak C-H Stretch Aromatic

~ 2840-2960 Medium-Weak C-H Stretch -OCH₃ and -COOCH₃

~ 1730 Strong, Sharp C=O Stretch Ester

~ 1590, ~1470 Medium-Strong C=C Stretch Aromatic Ring

~ 1250 Strong
C-O Stretch

(Asymmetric)
Aryl Ether & Ester

~ 1020 Strong
C-O Stretch

(Symmetric)
Aryl Ether & Ester

| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹,

which is unequivocally due to the carbonyl (C=O) stretch of the ester group.[5][6] The strong

bands in the 1250-1020 cm⁻¹ region are characteristic of the C-O stretching vibrations of both

the ester and the aryl ether functionalities.[7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the

molecular weight of the compound and valuable structural information from its fragmentation

pattern.[8][9]

Molecular Ion and Isotopic Pattern
The key diagnostic feature in the mass spectrum of Methyl 5-bromo-2-methoxybenzoate is

the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the two stable

isotopes of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of

peaks of almost equal intensity, separated by 2 m/z units.[10]

M⁺ peak: m/z = 244 (corresponding to C₉H₉⁷⁹BrO₃)
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M+2 peak: m/z = 246 (corresponding to C₉H₉⁸¹BrO₃)

The presence of this characteristic 1:1 doublet is definitive proof of a molecule containing a

single bromine atom.

Major Fragmentation Pathways
Under the high energy of EI-MS, the molecular ion will fragment in predictable ways, primarily

through the loss of stable neutral radicals.[11][12][13]

Loss of a Methoxy Radical (•OCH₃): Alpha cleavage at the ester group is a common

pathway, leading to the loss of the methoxy radical. This results in a prominent acylium ion.

[M - 31]⁺: m/z = 213 / 215

Loss of the Ester Methyl Radical (•CH₃): Loss of a methyl radical from the methoxy group is

also possible.

[M - 15]⁺: m/z = 229 / 231

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic

ring and the ester group.

[M - 59]⁺: m/z = 185 / 187

[M]⁺˙
m/z = 244/246

[M - OCH₃]⁺
m/z = 213/215- •OCH₃

[M - COOCH₃]⁺
m/z = 185/187

- •COOCH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 5-bromo-2-methoxybenzoate in

EI-MS.

Experimental Protocols
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The following protocols describe standardized procedures for acquiring high-quality spectral

data for a solid organic compound like Methyl 5-bromo-2-methoxybenzoate.

NMR Data Acquisition Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1367446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

1. Weigh Sample
(5-10 mg for ¹H, 20-50 mg for ¹³C)

2. Dissolve in 0.7 mL
Deuterated Solvent (e.g., CDCl₃)

3. Filter into 5mm NMR Tube

4. Cap and Label Tube

5. Insert Sample into Magnet

6. Lock on Deuterium Signal

7. Shim Magnetic Field

8. Acquire Spectrum
(zg30 pulse program)

9. Fourier Transform

10. Phase Correction

11. Baseline Correction

12. Calibrate to TMS (0 ppm)

13. Integrate Peaks (¹H)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Accurately weigh the appropriate amount of sample (5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) into a clean vial.[14][15] Add approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter

the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]

Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent.

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to

obtain sharp, symmetrical peaks.[17]

Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time,

number of scans) and acquire the Free Induction Decay (FID).

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS,

at 0.00 ppm). For ¹H spectra, perform peak integration.

ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample

preparation.[4][18][19]

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a

background spectrum of the empty crystal.[20]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal

surface.

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact

between the sample and the crystal.

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio

the sample scan against the background to produce the final absorbance or transmittance

spectrum.
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Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface

with a suitable solvent (e.g., isopropanol) and a soft wipe.

EI-MS Data Acquisition
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent

(e.g., methanol or dichloromethane).[21]

Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer.

This is typically done via a direct insertion probe for pure solids or through a gas

chromatograph (GC) inlet.

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV) to generate the molecular ion and subsequent fragment ions.[22]

[23][24]

Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g.,

quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Conclusion
The structural elucidation of Methyl 5-bromo-2-methoxybenzoate is reliably achieved through

a combined application of NMR, IR, and MS. While a complete set of experimental data is not

widely published, a combination of high-quality predicted NMR data and comparative analysis

of IR and MS spectra provides a confident and scientifically rigorous characterization. The

predicted ¹H and ¹³C NMR spectra reveal the precise proton and carbon environments, the IR

spectrum confirms the presence of key ester and ether functional groups, and the mass

spectrum establishes the molecular weight while confirming the presence of a single bromine

atom through its distinct isotopic signature. This comprehensive guide serves as a valuable

technical resource for the unambiguous identification and quality assessment of this important

synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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